2-Hydroxy-5-propanamidobenzoic acid

Pharmaceutical Analysis Metabolite Identification Impurity Profiling

In ANDA impurity profiling for mesalazine, using generic analogs leads to method validation failure and regulatory rejection. 2-Hydroxy-5-propanamidobenzoic acid (Mesalazine Impurity P) resolves this by providing an exact chromatographic and spectral match for the N-propionyl impurity. • Enables specific quantification at ≥98% purity, meeting ICH Q3A/Q3B guidelines. • Validated as a biomarker for stability-indicating HPLC methods and bioanalytical derivatization assays (LLOQ 318 pmol/ml in plasma). • Supplied with full documentation for regulatory submissions, ensuring reliable audit trails.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 93968-80-0
Cat. No. B027607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-propanamidobenzoic acid
CAS93968-80-0
Synonyms2-Hydroxy-5-[(1-oxopropyl)amino]benzoic Acid;  N-Propionyl Mesalamine;  N-Propionyl 5-Aminosalicylic Acid; 
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)
InChIKeyWQIMCNDDLFCXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-propanamidobenzoic Acid: Key Mesalazine Impurity Standard


2-Hydroxy-5-propanamidobenzoic acid (CAS 93968-80-0), also designated as N-Propionyl Mesalazine and Mesalazine Impurity P, is a derivative of 5-aminosalicylic acid (5-ASA, mesalazine) characterized by an N-propionyl substituent at the 5-position amino group [1]. The compound has a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol . It functions as both a known metabolite and a process-related impurity of mesalazine, which is a widely prescribed aminosalicylate anti-inflammatory agent for inflammatory bowel diseases . Its principal utility lies in its application as a reference standard for analytical method development, method validation, and quality control during pharmaceutical manufacturing and regulatory submissions [2].

Why N-Propionyl Mesalazine Cannot Be Substituted


In the context of pharmaceutical analysis and quality control, generic substitution of 2-Hydroxy-5-propanamidobenzoic acid with parent mesalazine (5-ASA) or its principal metabolite N-acetyl-5-ASA is fundamentally invalid. The compound's distinct chemical identity, conferred by its N-propionyl substitution, dictates its unique chromatographic retention time, distinct UV absorbance spectrum, and specific mass spectrometric fragmentation pattern, which are critical for accurate identification and quantification of this particular impurity or metabolite [1]. Analytical methods, particularly those used in Abbreviated New Drug Application (ANDA) filings or forced degradation studies, require a structurally exact reference standard to demonstrate specificity and to validate that the method can resolve the target analyte from other closely related process impurities and degradation products [2]. Using a different analog would compromise method specificity, lead to inaccurate quantification, and fail to meet regulatory compliance standards for impurity profiling as outlined in ICH guidelines [3].

N-Propionyl Mesalazine: Quantitative Analytical Evidence


Unique Metabolite and Impurity Identity

2-Hydroxy-5-propanamidobenzoic acid is definitively characterized as both a specific metabolite of mesalazine and a designated process impurity, namely Mesalazine Impurity P or Impurity 10 . In contrast to the principal biotransformation product N-acetyl-5-ASA, this compound represents a distinct N-propionyl derivative [1]. This dual identity as both a Phase II metabolite and a synthesis-related impurity provides a specific molecular target for analytical methods that cannot be addressed by using the parent drug or other N-acyl analogs.

Pharmaceutical Analysis Metabolite Identification Impurity Profiling Inflammatory Bowel Disease

Derivatization-Enhanced HPLC Detection

A validated HPLC method utilizes the in-situ derivatization of 5-ASA to the more lipophilic N-propionyl-5-ASA (i.e., 2-Hydroxy-5-propanamidobenzoic acid) to overcome the challenges of extracting and analyzing the polar, amphoteric parent drug from biological matrices [1]. This approach directly quantifies the derivatized target compound, achieving a lower limit of quantification (LLOQ) of 318 pmol/ml and a limit of detection (LOD) of 50 pmol/ml in blood plasma [2]. This demonstrates that the compound itself is the analyte of interest in a robust, validated bioanalytical method, a role that un-derivatized 5-ASA cannot fulfill due to its poor extractability.

Bioanalysis HPLC Method Development Pharmacokinetics Derivatization

Purity Grade Differentiation Across Suppliers

Commercial suppliers offer 2-Hydroxy-5-propanamidobenzoic acid at varying purity levels that are suitable for different stages of research and development. The compound is available at 95% purity from Enamine [1] and 97% purity from Fluorochem , providing cost-effective options for early-stage method development or synthesis. In contrast, specialized vendors like MedChemExpress provide it as 'Mesalazine Impurity 10' at a higher 98% purity, positioning it as a high-quality reference standard for more stringent analytical applications .

Chemical Procurement Purity Standards Reference Materials Analytical Chemistry

Regulatory Documentation and Traceability

Certain suppliers explicitly position 2-Hydroxy-5-propanamidobenzoic acid as a reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for mesalazine [1]. These suppliers offer the product with detailed characterization data compliant with regulatory guidelines and can provide further traceability against pharmacopeial standards (USP or EP) based on feasibility [2]. This level of documentation and traceability is a critical differentiator from generic chemical supply.

Regulatory Compliance ANDA Quality Control Reference Standards

Forced Degradation and Stability Marker

2-Hydroxy-5-propanamidobenzoic acid is identified as a specific impurity marker, such as 'Mesalazine Impurity 27' or 'Mesalazine N-Propionyl Impurity', that is relevant for forced degradation and stability studies of mesalazine formulations . Its use as a reference standard in these studies is essential for developing stability-indicating analytical methods [1]. The ability to identify and quantify this specific impurity under various stress conditions (e.g., heat, light, oxidation) is a regulatory requirement to demonstrate method specificity and to establish the degradation profile of the drug product, a function that cannot be served by using the parent drug or a structurally unrelated compound.

Forced Degradation Stability Indicating Methods Pharmaceutical Development Impurity

N-Propionyl Mesalazine: Procurement Use Cases


ANDA Method Validation Reference Standard

Procure the 98% purity grade from specialized suppliers as a reference standard for developing, validating, and implementing analytical methods for mesalazine drug products. This is essential for quantifying the specific N-propionyl impurity in API release testing, stability studies, and for generating data required in Abbreviated New Drug Application (ANDA) submissions to regulatory agencies [1].

Bioanalytical Method for Pharmacokinetic Studies

Utilize the compound as the primary analyte for validating HPLC methods designed to quantify mesalazine in biological matrices. The method described in the literature leverages the derivatization of 5-ASA to this compound to overcome the extraction and analytical challenges posed by the parent drug, achieving a validated LLOQ of 318 pmol/ml in human plasma [2]. This approach is critical for accurate pharmacokinetic and bioequivalence studies.

Forced Degradation Impurity Marker

Employ the compound as a key impurity marker to develop and validate stability-indicating methods. Its use is required to demonstrate the method's ability to resolve this specific degradation product or process impurity from the mesalazine active pharmaceutical ingredient under various stress conditions, thereby fulfilling ICH guidelines for pharmaceutical development [3].

Cost-Effective Reagent for Early Research

For non-regulated research activities such as medicinal chemistry explorations or early-stage synthetic route development, a 95-97% purity grade offers a more economical option without compromising the compound's fundamental utility as a research tool . This is suitable for academic labs or preliminary industrial feasibility studies where the highest purity and full regulatory documentation are not mandatory.

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